Ethyl 4-[(methoxyacetyl)amino]benzoate
Description
Ethyl 4-[(methoxyacetyl)amino]benzoate is an ester derivative of benzoic acid featuring a methoxyacetyl group attached to the para-amino position of the ethyl benzoate backbone. This compound is characterized by the following structural elements:
- Benzoate core: Ethyl ester group at the carboxyl position.
- Methoxyacetyl substituent: A methoxy group (–OCH₃) linked to an acetyl moiety (–CO–) bonded to the aromatic amine (–NH–).
The methoxyacetyl group imparts unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 4-[(2-methoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)9-4-6-10(7-5-9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
IIKLPKRWADPDHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their synthesis methods, physical properties, and biological activities:
Key Comparative Findings
Physicochemical Properties
- Solubility : The methoxyacetyl group enhances lipophilicity compared to ethoxylated analogs, which are water-soluble due to polyether chains . Thioamide derivatives exhibit lower solubility in aqueous media, favoring organic solvents.
- Crystallinity : Compounds with rigid substituents (e.g., dimethylcarbamothioyl) form stable crystals suitable for X-ray analysis, while ethoxylated analogs remain liquid at room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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